molecular formula C23H28O7 B1588460 Gomisin O CAS No. 72960-22-6

Gomisin O

Cat. No.: B1588460
CAS No.: 72960-22-6
M. Wt: 416.5 g/mol
InChI Key: GWDFJIBHVSYXQL-SYTFOFBDSA-N
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Description

Gomisin O is a natural lignan compound isolated from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. It belongs to the dibenzocyclooctadiene lignan family and is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Gomisin O interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant inhibitory effect on the cytochrome P450 (CYP) family of enzymes, particularly CYP3A . This interaction can influence the metabolism of other substances within the body, potentially altering their effects .

Cellular Effects

This compound has been shown to have various effects on cells. For example, it has been associated with the induction of apoptosis, cell cycle arrest, oxidative stress modulation, and autophagy disruption in cancer cells . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . Additionally, it can influence gene expression and cause changes in enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed to have a bidirectional effect on CYP3A-mediated metabolism, with CAA production decreasing in the short term but increasing over longer periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its interaction with the CYP3A enzyme suggests that it plays a role in the metabolism of other substances within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gomisin O involves several steps, including microbial O-demethylation and chemical reactions. For example, the transformation of schizandrin into gomisin A can be achieved using microbial O-demethylation followed by methylenation . The biotransformation process involves the use of Cunninghamella echinulata var. elegans (ATCC 9245) to produce metabolites, which are then chemically modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from Schisandra chinensis fruit. High-speed counter-current chromatography (HSCCC) is an efficient method for the preparative separation and isolation of this compound from natural sources .

Properties

IUPAC Name

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFJIBHVSYXQL-SYTFOFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72960-22-6
Record name Gomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Gomisin O and where is it found?

A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits, leaves, and stems of various Schisandra species, including Schisandra chinensis, Schisandra rubriflora, Schisandra sphenanthera, Schisandra neglecta, and Schisandra wilsoniana. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H26O6, and its molecular weight is 386.44 g/mol. [, ]

Q3: What are the main structural features of this compound?

A3: this compound belongs to the dibenzocyclooctadiene lignan family, characterized by a unique eight-membered ring system. [, , , ] Its structure also includes various oxygen-containing functional groups, which likely contribute to its biological activities.

Q4: Are there any analytical methods available to quantify this compound in plant extracts or biological samples?

A6: Yes, researchers utilize techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) to identify and quantify this compound alongside other lignans in various matrices. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of this compound levels.

Q5: What is the potential of this compound for therapeutic applications?

A7: While preliminary research indicates possible anti-HIV activity, the therapeutic potential of this compound remains largely unexplored. [] Further investigations are necessary to understand its mechanism of action, efficacy, safety profile, and potential for development into a therapeutic agent.

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